molecular formula C9H20Cl2N2 B1437270 1,4-Diazaspiro[5.5]undecane dihydrochloride CAS No. 1159822-91-9

1,4-Diazaspiro[5.5]undecane dihydrochloride

Cat. No. B1437270
M. Wt: 227.17 g/mol
InChI Key: IJZCIJLGIPCFTE-UHFFFAOYSA-N
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Description

1,4-Diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 . It is a white to yellow solid and has a molecular weight of 227.17 .


Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecanes, including 1,4-Diazaspiro[5.5]undecane dihydrochloride, involves spirofusion at position 2 of one piperidine ring and at position 4 of the other . Each type of arene fusion has its own preferable synthesis strategy, and substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .


Molecular Structure Analysis

The InChI code for 1,4-Diazaspiro[5.5]undecane dihydrochloride is 1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H .


Physical And Chemical Properties Analysis

1,4-Diazaspiro[5.5]undecane dihydrochloride is a white to yellow solid . It is highly soluble in water. The compound has a molecular weight of 227.17 .

Scientific Research Applications

Biological Activity and Synthesis

1,4-Diazaspiro[5.5]undecane dihydrochloride derivatives exhibit a range of biological activities. They are used in the treatment of various disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. The synthesis of these compounds, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been extensively studied (Blanco‐Ania, Heus, & Rutjes, 2017).

Catalyst-Free Synthesis

The compound has been synthesized through a catalyst-free process. A double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds such as N,N-dimethyl barbituric acid, barbituric acid, thio-barbituric acid, and N,N-diphenyl thiobarbituric acid in ethylene glycol at 100 °C yielded high yields within a short reaction time. This method was confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).

Spirocyclization of Pyridine Substrates

A method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been developed. This involves in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Photophysical Studies and Solvatochromic Analysis

Photophysical behavior and solvatochromic analysis of 1,4-Diazaspiro[5.5]undecane dihydrochloride derivatives have been conducted. These studies include solvent effects on photophysical behavior, solvatochromism analyzed by linear solvation energy relationship, and TDDFT calculations for comparing experimental and theoretical absorption spectra (Aggarwal & Khurana, 2015).

Synthesis of Novel Scaffolds for Drug Discovery

Inspired by bioactive natural products, novel spiro scaffolds have been synthesized. These scaffolds are designed for ease of conversion to a lead generation library, using either amide formation or reductive amination procedures. The synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems was achieved using RCM as the key step (Jenkins et al., 2009).

Safety And Hazards

The safety information available indicates that 1,4-Diazaspiro[5.5]undecane dihydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1,4-diazaspiro[5.5]undecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;;/h10-11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCIJLGIPCFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661374
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazaspiro[5.5]undecane dihydrochloride

CAS RN

1159822-91-9
Record name 1,4-Diazaspiro[5.5]undecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 2
1,4-Diazaspiro[5.5]undecane dihydrochloride
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1,4-Diazaspiro[5.5]undecane dihydrochloride
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1,4-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 5
1,4-Diazaspiro[5.5]undecane dihydrochloride
Reactant of Route 6
1,4-Diazaspiro[5.5]undecane dihydrochloride

Citations

For This Compound
1
Citations
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
Esaprazole, a molecule previously acknowledged to protect against stomach and intestinal ulcers was surprisingly discovered to have neuroprotective activities and σ 1 binding in vitro. …
Number of citations: 1 www.sciencedirect.com

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